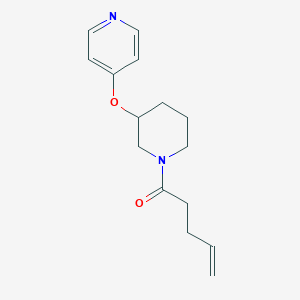

1-(3-(Pyridin-4-yloxy)piperidin-1-yl)pent-4-en-1-one

Description

Properties

IUPAC Name |

1-(3-pyridin-4-yloxypiperidin-1-yl)pent-4-en-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N2O2/c1-2-3-6-15(18)17-11-4-5-14(12-17)19-13-7-9-16-10-8-13/h2,7-10,14H,1,3-6,11-12H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFADACGSUVKNDF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCCC(=O)N1CCCC(C1)OC2=CC=NC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-(Pyridin-4-yloxy)piperidin-1-yl)pent-4-en-1-one typically involves the following steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.

Ether Linkage Formation: The pyridine ring is introduced via an ether linkage, which can be achieved through nucleophilic substitution reactions.

Final Assembly: The final compound is assembled by connecting the piperidine and pyridine rings through the pent-4-en-1-one moiety.

Industrial Production Methods: Industrial production methods for this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and yield optimization. Techniques such as continuous flow synthesis and automated synthesis platforms may be employed to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions: 1-(3-(Pyridin-4-yloxy)piperidin-1-yl)pent-4-en-1-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

Reduction: Reduction reactions can be used to modify the double bond in the pent-4-en-1-one moiety.

Substitution: Nucleophilic or electrophilic substitution reactions can be employed to introduce different substituents on the pyridine or piperidine rings.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while reduction may produce saturated analogs.

Scientific Research Applications

1-(3-(Pyridin-4-yloxy)piperidin-1-yl)pent-4-en-1-one has several scientific research applications, including:

Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and infectious diseases.

Biological Studies: It is used in studies to understand its interaction with biological targets and its effects on cellular processes.

Pharmacology: The compound is evaluated for its pharmacokinetic and pharmacodynamic properties, including absorption, distribution, metabolism, and excretion.

Industrial Applications: It may be used as an intermediate in the synthesis of more complex molecules with industrial relevance.

Mechanism of Action

The mechanism of action of 1-(3-(Pyridin-4-yloxy)piperidin-1-yl)pent-4-en-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate the activity of these targets, leading to changes in cellular signaling pathways and physiological responses. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Chemical Identity :

Structural Features :

- Core Motif : A piperidine ring (6-membered amine) linked to a pent-4-en-1-one group and substituted at the 3-position with a pyridin-4-yloxy moiety.

- Key Functional Groups: Pent-4-en-1-one: A ketone conjugated to an alkene, which may enhance reactivity or serve as a hydrogen bond acceptor.

A similar approach could be inferred for this compound.

Comparison with Structural Analogs

Piperidine vs. Pyrrolidine Derivatives

Example Compound : 1-(Pyrrolidin-1-yl)pent-4-en-1-one (1h)

- Structural Difference : Replaces the piperidine (6-membered ring) with pyrrolidine (5-membered ring).

- Impact: Conformational Flexibility: Piperidine’s larger ring size may allow better accommodation of bulky substituents.

Substituent Variations on Piperidine

Example Compound : 2-(4-Methoxybenzyl)-1-(piperidin-1-yl)pent-4-en-1-one (Il1.51)

- Structural Difference : Features a 4-methoxybenzyl group instead of pyridin-4-yloxy.

- Impact :

- Electronic Effects : Methoxy groups donate electron density via resonance, whereas pyridinyloxy introduces electron-withdrawing character.

- Solubility : The polar pyridine ring may enhance aqueous solubility compared to the lipophilic benzyl group.

Aliphatic Chain Length and Unsaturation

Example Compound : (E)-1-(Piperidin-1-yl)octadec-5-en-1-one

- Structural Difference : Contains a longer aliphatic chain (C18 vs. C5) with a distal alkene.

- Bioactivity: Shorter chains (as in the target compound) may optimize pharmacokinetics for central nervous system (CNS) penetration.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.